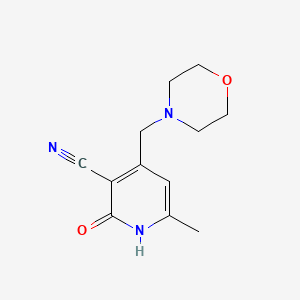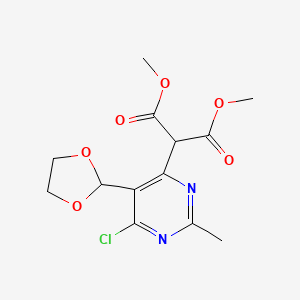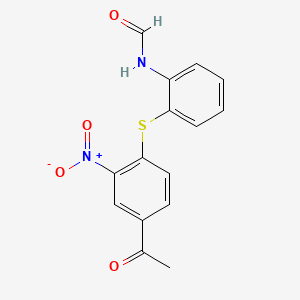
2-(Boc-aminomethyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Boc-aminomethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2 and a molecular weight of 236.74 g/mol . It is commonly used in research and industrial applications, particularly in the field of proteomics . The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a Boc (tert-butoxycarbonyl) protecting group attached to the aminomethyl group .
Méthodes De Préparation
The synthesis of 2-(Boc-aminomethyl)pyrrolidine hydrochloride typically involves the protection of the aminomethyl group with a Boc group, followed by the formation of the pyrrolidine ring. One common synthetic route involves the reaction of pyrrolidine with Boc-protected aminomethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Analyse Des Réactions Chimiques
2-(Boc-aminomethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides under appropriate conditions.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected aminomethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Applications De Recherche Scientifique
2-(Boc-aminomethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Boc-aminomethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then interact with its target . The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its target . The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
2-(Boc-aminomethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
1-Boc-2-(aminomethyl)pyrrolidine: Similar in structure but with different substitution patterns on the pyrrolidine ring.
1-Boc-3-(aminomethyl)pyrrolidine: Another similar compound with the aminomethyl group attached at a different position on the pyrrolidine ring.
4-(2-Boc-aminoethyl)piperidine: A related compound with a piperidine ring instead of a pyrrolidine ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides selective reactivity and stability.
Propriétés
Formule moléculaire |
C10H21ClN2O2 |
|---|---|
Poids moléculaire |
236.74 g/mol |
Nom IUPAC |
tert-butyl 2-amino-2-pyrrolidin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)8(11)7-5-4-6-12-7;/h7-8,12H,4-6,11H2,1-3H3;1H |
Clé InChI |
FLIYAMWMZSKISF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1CCCN1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-chloro-8,12-dimethylbenzo[a]acridine](/img/structure/B13938288.png)





![3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline](/img/structure/B13938324.png)

![2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13938343.png)


![3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13938355.png)

